ギネエンシン

説明

Guineensine is a compound isolated from long pepper (Piper longum) and black pepper (Piper nigrum). It was first isolated, studied, and named from Piper guineense .

Synthesis Analysis

A highly efficient total synthesis of guineensine has been established, which provided the natural product in only five steps from commercially available 3-nonyn-1-ol . The key steps in the synthesis featured novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .Molecular Structure Analysis

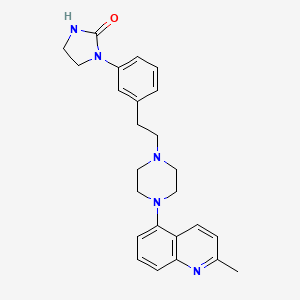

The guineensine molecule contains a total of 62 bond(s). There are 29 non-H bond(s), 10 multiple bond(s), 12 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis

A total synthesis of guineensine, a secondary metabolite of the Piperaceae family, has been executed in 12 steps with an overall yield of 27%. Key steps in the synthesis featured novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .科学的研究の応用

ギネエンシン:科学研究における応用に関する包括的な分析

エンドカンナビノイド取り込みの阻害: ギネエンシンは、エンドカンナビノイドの取り込みを強力に阻害することが明らかになっており、内因性カンナビノイドとして分類される神経伝達物質の活性を高めます。 この阻害は、抗炎症作用と鎮痛作用に重要な意味を持ち、疼痛管理や炎症治療のための有望な化合物となっています .

ポリファーマコロジー的活性: 研究によると、ギネエンシンは、ドーパミン輸送体DAT、5HT2A、シグマ受容体を含むさまざまな受容体と相互作用します。 これは、ポリファーマコロジー的活性、つまり体内の複数の標的に影響を与える可能性があることを示唆しており、多因子性病因を持つ複雑な疾患の治療に役立つ可能性があります .

合成方法: ギネエンシンの全合成は、全体収率27%で12工程で行われました。合成における重要な工程には、アルケンアミド骨格を効果的に構築したJulia-Kocienskiオレフィン化反応の新規な応用が含まれていました。 これは、ギネエンシンの合成に対するユニークなアプローチを提供し、大規模生産の可能性を開きます .

鎮痛効果: エンドカンナビノイドの取り込みを阻害する能力により、ギネエンシンは有望な鎮痛効果を示します。 これは、従来のオピオイド系薬物に関連する副作用なしに、エンドカンナビノイド系を標的とする新しい鎮痛薬の開発に使用される可能性があります .

抗炎症効果: ギネエンシンがエンドカンナビノイドの取り込みを阻害する役割は、抗炎症作用にも役立ちます。 現在の薬物よりも標的が明確で副作用が少ない新しい抗炎症薬の開発に使用される可能性があります .

食事における存在と影響: ギネエンシンは、一般的な食事成分である黒胡椒と長胡椒(Piper nigrumおよびPiper longum)に広く存在します。 その存在は、特に抗炎症作用と鎮痛作用に関連して、これらのスパイスの定期的な摂取に関連する潜在的な健康上の利点の存在を示唆しています .

作用機序

Target of Action

Guineensine primarily targets the endocannabinoid system . It inhibits the cellular reuptake of anandamide and 2-arachidonoylglycerol , two neurotransmitters classified as endogenous cannabinoids .

Mode of Action

Guineensine interacts with its targets by inhibiting their reuptake, which leads to an increase in the activity of these neurotransmitters . This inhibition occurs in a dose-dependent manner .

Biochemical Pathways

The inhibition of the reuptake of anandamide and 2-arachidonoylglycerol by guineensine affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory.

Result of Action

The inhibition of endocannabinoid reuptake by guineensine can lead to cannabimimetic effects . These effects are indicated by potent catatonic, analgesic, hypo-locomotive, and hypo-thermic effects . Additionally, the analgesic and catatonic effects can be reversed by the cannabinoid receptor type 1 (CB1) inverse agonist rimonabant .

将来の方向性

生化学分析

Biochemical Properties

Guineensine interacts with the putative endocannabinoid membrane transporter . It does not inhibit endocannabinoid degrading enzymes (FAAH, MAGL/ABHD) nor interact directly with CB1 or CB2 receptors . Furthermore, no binding to FABP5, a cytosolic anandamide carrier protein, could be demonstrated .

Cellular Effects

In U937 cells, Guineensine has shown to inhibit endocannabinoid uptake with an EC50 = 288 nM . Its potency could be confirmed in HMC-1 cells . Additionally, Guineensine inhibits COX-2 with an IC50 = 33 µM .

Molecular Mechanism

Guineensine exerts its effects at the molecular level by inhibiting the putative endocannabinoid membrane transporter . This inhibition prevents the uptake of endocannabinoids, leading to their increased availability .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on endocannabinoid uptake and COX-2 have been confirmed in various cell lines .

Dosage Effects in Animal Models

In vivo, Guineensine triggered a full tetrad in BALB/c mice, which is the standard model for cannabimimetic effects . Catalepsy and analgesia could be abolished with rimonabant (SR141716A), a CB1 selective antagonist .

Metabolic Pathways

It is known to interact with the endocannabinoid system by inhibiting the uptake of endocannabinoids .

Transport and Distribution

It is known to interact with the putative endocannabinoid membrane transporter, suggesting it may be transported across cell membranes .

Subcellular Localization

Given its interaction with the putative endocannabinoid membrane transporter, it is likely to be found in the cell membrane where this transporter is located .

特性

IUPAC Name |

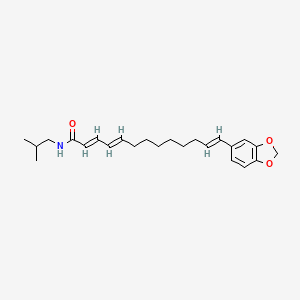

(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPOFBEYSSYDQ-AUVZEZIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336042 | |

| Record name | Guineesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55038-30-7 | |

| Record name | Guineesine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055038307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guineesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUINEESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DK8DMU9JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)

![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)

![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)

![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)

![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)

![3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea](/img/structure/B1672373.png)